molecular formula C16H23ClN2O3 B443982 2-chloro-4-nitro-N-nonylbenzamide

2-chloro-4-nitro-N-nonylbenzamide

Cat. No.: B443982
M. Wt: 326.82g/mol
InChI Key: KCFGDMDBACYWHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-nitro-N-nonylbenzamide is a benzamide derivative featuring a nitro group at the 4-position and a chlorine substituent at the 2-position of the benzene ring. The amide nitrogen is bonded to a nonyl chain (C₉H₁₉), distinguishing it from simpler analogs with shorter or aromatic substituents.

Properties

Molecular Formula

C16H23ClN2O3

Molecular Weight

326.82g/mol

IUPAC Name

2-chloro-4-nitro-N-nonylbenzamide

InChI

InChI=1S/C16H23ClN2O3/c1-2-3-4-5-6-7-8-11-18-16(20)14-10-9-13(19(21)22)12-15(14)17/h9-10,12H,2-8,11H2,1H3,(H,18,20)

InChI Key

KCFGDMDBACYWHO-UHFFFAOYSA-N

SMILES

CCCCCCCCCNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl

Canonical SMILES

CCCCCCCCCNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Parameters

Compound Name Molecular Formula Substituents (Benzamide Core) Amide Nitrogen Substituent Molecular Weight (g/mol) Key References
2-Chloro-4-nitro-N-nonylbenzamide C₁₆H₂₂ClN₂O₃ 2-Cl, 4-NO₂ Nonyl (C₉H₁₉) 325.81 Target Compound
2-Chloro-4-nitro-N-phenylbenzamide C₁₃H₉ClN₂O₃ 2-Cl, 4-NO₂ Phenyl (C₆H₅) 276.68
N-(3-Chlorophenethyl)-4-nitrobenzamide C₁₅H₁₃ClN₂O₃ 4-NO₂ 3-Chlorophenethyl (C₈H₆Cl) 304.73
2-Chloro-4-fluoro-N-phenylbenzamide C₁₃H₉ClFNO 2-Cl, 4-F Phenyl (C₆H₅) 249.67
5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide (Clonitralid) C₁₃H₈Cl₂N₂O₄ 5-Cl, 2-OH (salicylamide core) 2-Cl-4-NO₂-C₆H₃ 327.12
2-Chloro-N-[4-(6-methylbenzothiazol-2-yl)phenyl]-4-nitrobenzamide C₂₁H₁₄ClN₃O₃S 2-Cl, 4-NO₂ 4-(6-methylbenzothiazol-2-yl)phenyl 436.88

Key Observations :

  • Electron-Withdrawing Groups : The nitro group at position 4 in all analogs enhances electrophilicity, influencing reactivity in substitution or reduction reactions.
  • Bioactivity : Clonitralid () demonstrates molluscicidal activity due to its hydroxyl and dual chloro/nitro groups, suggesting that substituent positioning modulates biological interactions.

Key Findings :

  • Acyl Chloride Reactivity : Most analogs are synthesized via nucleophilic acyl substitution using benzoyl chlorides and amines, a standard method for amide formation .
  • Crystallography : Hydrogen bonding patterns (e.g., N–H⋯O in ) influence crystal packing and stability, critical for solid-state applications.

Critical Insights :

  • Biological Efficacy : Clonitralid’s hydroxyl group enhances hydrogen bonding with biological targets, a feature absent in nitro-only analogs .
  • Thermal Behavior: Long alkyl chains (e.g., nonyl) may lower melting points compared to aromatic substituents due to reduced crystallinity.

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